molecular formula C12H12ClNO B3328210 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol CAS No. 428841-33-2

5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol

Cat. No.: B3328210
CAS No.: 428841-33-2
M. Wt: 221.68 g/mol
InChI Key: MHJWTUXRFPMUSZ-UHFFFAOYSA-N
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Description

Significance of Pyrrole (B145914) and Phenol (B47542) Scaffolds in Organic and Medicinal Chemistry Research

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in chemistry. nih.govrsc.org Similarly, the phenol group, consisting of a hydroxyl group attached to an aromatic ring, is a fundamental functional group with wide-ranging applications. alfa-chemistry.comworktribe.com

The history of pyrrole chemistry began in the mid-19th century with its isolation from bone pyrolysis. wikipedia.org Its structural elucidation was a critical step, revealing its presence in vital natural products like heme and chlorophyll. wikipedia.org This discovery spurred the development of foundational synthetic methods, such as the Paal-Knorr, Knorr, and Hantzsch syntheses, which provided access to a wide variety of substituted pyrroles and remain relevant today. canada.caorgchemres.orgresearchgate.net These classical methods enabled early investigations into the reactivity and properties of the pyrrole ring. rgmcet.edu.in

Phenol was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. alfa-chemistry.comcdc.gov Its initial application as a surgical antiseptic by Joseph Lister in the 1860s marked a turning point in medicine and highlighted the potent biological activity of phenolic compounds. spectrabase.com Industrially, the development of the cumene (B47948) process revolutionized phenol production, making it a key commodity chemical for the synthesis of plastics like Bakelite, as well as numerous pharmaceuticals and other fine chemicals. cdc.govspectrabase.com

In contemporary research, the integration of pyrrole and phenol moieties into a single molecular entity is of significant interest. These hybrid structures are explored for their potential to exhibit synergistic or unique properties not found in the individual components. The pyrrole unit can act as a versatile building block, while the phenolic hydroxyl group can participate in hydrogen bonding and act as a proton donor or an antioxidant. The combination of these features makes pyrrole-phenol hybrids attractive targets in materials science and medicinal chemistry research.

Rationale for Investigating 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol

The specific molecule, 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol, represents a precise amalgamation of these important scaffolds, with additional structural features that merit scientific inquiry.

The structural uniqueness of 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol arises from the specific connectivity and substitution pattern of its components. The 2,5-dimethyl-1H-pyrrol-1-yl group is directly attached to the phenolic ring at the ortho position relative to the hydroxyl group. This arrangement creates a sterically hindered environment around the phenolic oxygen and the pyrrole nitrogen.

Synthetically, the construction of this molecule presents several challenges. The formation of the N-aryl bond between the pyrrole and phenol rings is a key step. The Paal-Knorr synthesis is a common method for preparing N-substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound (in this case, 2,5-hexanedione) with a primary amine. alfa-chemistry.comwikipedia.org For this target molecule, the corresponding amine would be 2-amino-5-chlorophenol (B1209517). This precursor itself requires a controlled synthesis to ensure the correct placement of the chloro and amino groups on the phenol ring. google.comsigmaaldrich.com The reaction conditions for the Paal-Knorr synthesis would need to be optimized to accommodate the potentially sensitive phenolic hydroxyl group. rgmcet.edu.in

Alternative strategies could involve cross-coupling reactions to form the C-N bond, though these often require pre-functionalization of the pyrrole or phenol rings and careful selection of catalysts to avoid side reactions. acs.org

This compound is a member of the halogenated pyrrole-phenol class. The presence of a chlorine atom on the phenol ring is expected to significantly influence the molecule's electronic properties and reactivity. Halogenation of phenols is known to affect their acidity and susceptibility to oxidation. nih.govnoaa.gov Specifically, the chlorine atom, being an electron-withdrawing group, would increase the acidity of the phenolic proton compared to the non-halogenated analogue.

Compound Properties

While detailed experimental data for 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol is not widely available in the literature, its basic chemical properties can be predicted based on its structure.

PropertyPredicted Value
Molecular Formula C₁₂H₁₂ClNO
Molecular Weight 221.68 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to have low solubility in water and higher solubility in organic solvents
Acidity (pKa) The phenolic proton is expected to be weakly acidic

Properties

IUPAC Name

5-chloro-2-(2,5-dimethylpyrrol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-8-3-4-9(2)14(8)11-6-5-10(13)7-12(11)15/h3-7,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJWTUXRFPMUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=C(C=C2)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations for 5 Chloro 2 2,5 Dimethyl 1h Pyrrol 1 Yl Phenol

Retrosynthetic Analysis and Key Precursors for the Target Compound

The logical deconstruction of the target molecule, 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol, is crucial for devising a viable synthetic plan. This process involves identifying the key building blocks and the strategic bonds that can be formed to assemble the final structure.

Identification of Starting Materials and Synthetic Building Blocks

A retrosynthetic approach to the target compound logically disconnects the molecule at the aryl C-N bond, which links the phenol (B47542) and pyrrole (B145914) rings. This disconnection strategy identifies two primary building blocks: a substituted aminophenol and a 1,4-dicarbonyl compound.

The key precursors are:

2-Amino-5-chlorophenol (B1209517) : This molecule provides the chlorinated phenol backbone and the primary amine functionality necessary for the formation of the pyrrole ring.

Acetonylacetone (2,5-Hexanedione) : This 1,4-diketone is the classic precursor for the formation of the 2,5-dimethylpyrrole ring system via the Paal-Knorr synthesis.

These starting materials are either commercially available or can be synthesized through well-established protocols, making them ideal for the synthesis of the target compound.

Strategic Disconnection Points and Proposed Intermediate Compounds

The proposed reaction pathway involves the synthesis of the 2-amino-5-chlorophenol intermediate, followed by its reaction with acetonylacetone to form the target molecule. No other significant intermediate compounds are proposed in this direct and efficient synthetic plan. The core of this strategy relies on the highly reliable Paal-Knorr pyrrole synthesis.

Established Synthetic Routes and Procedural Optimizations

The construction of 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol is achieved through a sequence of optimized, well-documented chemical transformations.

Paal-Knorr Pyrrole Synthesis Adaptations for the Pyrrole Moiety

The formation of the 2,5-dimethylpyrrole ring attached to the phenol backbone is accomplished via the Paal-Knorr pyrrole synthesis. This reaction is a cornerstone in heterocyclic chemistry for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia. wikipedia.orgorganic-chemistry.org

In this specific synthesis, 2-amino-5-chlorophenol acts as the primary amine. The reaction proceeds by the condensation of the amino group with the two carbonyl groups of acetonylacetone. The mechanism, investigated by V. Amarnath, suggests that the process begins with the attack of the amine on a protonated carbonyl group to form a hemiaminal. wikipedia.orgorganic-chemistry.org A subsequent attack on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the stable aromatic pyrrole ring. wikipedia.org The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) derivatives instead. organic-chemistry.org Water has been shown to be a suitable and environmentally friendly medium for Paal-Knorr cyclocondensations, often providing good to excellent yields. researchgate.netresearchgate.net

Phenol Derivatization and Halogenation Protocols

The synthesis of the key intermediate, 2-amino-5-chlorophenol, is a critical step. While direct synthesis data for this specific isomer is not abundant, its preparation can be inferred from established methods for analogous compounds like 4-chloro-2-aminophenol. Two primary routes are commonly employed for the synthesis of such chloro-aminophenol derivatives.

Nitration and Subsequent Reduction : This method typically starts with a chlorinated phenol. For the synthesis of 2-amino-5-chlorophenol, one would start with 3-chlorophenol (B135607) (m-chlorophenol). Nitration of 3-chlorophenol would yield a mixture of isomers, including 5-chloro-2-nitrophenol. After separation, this nitro-intermediate is then reduced to the desired 2-amino-5-chlorophenol. Common reduction methods include using iron powder in an acidic medium or catalytic hydrogenation. google.comnus.edu.sgprepchem.com

Nucleophilic Aromatic Substitution and Reduction : An alternative route begins with a dichloronitrobenzene derivative. For instance, the synthesis of 4-chloro-2-aminophenol can start from 2,5-dichloronitrobenzene, where one chlorine is replaced by a hydroxyl group via reaction with sodium hydroxide (B78521) to form 4-chloro-2-nitrophenol. cir-safety.orgquickcompany.in This intermediate is then reduced to the aminophenol. cir-safety.orgquickcompany.in This method provides high regioselectivity.

Coupling Reactions for Pyrrole-Phenol Linkage Formation

The formation of the crucial C-N bond that links the pyrrole and phenol moieties is intrinsically achieved during the Paal-Knorr synthesis described in section 2.2.1. This reaction is not a metal-catalyzed cross-coupling reaction in the modern sense (like Buchwald-Hartwig or Ullmann reactions), but rather a classical condensation-cyclization reaction.

The reaction's success relies on the nucleophilicity of the amino group on the 2-amino-5-chlorophenol ring attacking the electrophilic carbonyl carbons of acetonylacetone. This process efficiently and directly forges the pyrrole-phenol linkage without the need for transition metal catalysts, making it an atom-economical and straightforward method for constructing the target molecule. The term "coupling" in this context refers to the joining of the two key building blocks into the final structure.

Table of Compounds

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds. researchgate.netacs.org The Buchwald-Hartwig amination, in particular, has become a cornerstone method for the N-arylation of a wide range of amines and N-heterocycles, including pyrroles, using aryl halides. wikipedia.orgacsgcipr.orglibretexts.org This reaction's utility stems from its broad substrate scope, functional group tolerance, and the development of highly active catalyst systems. wikipedia.org

For the synthesis of 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol, a hypothetical Buchwald-Hartwig approach would involve the coupling of 2,5-dimethyl-1H-pyrrole with a suitable 2-halo-4-chlorophenol derivative. The use of aryl chlorides as coupling partners is often more challenging than bromides or iodides, but recent advancements in ligand design have enabled their efficient use. rsc.orgnih.govacs.org

Key components of these catalyst systems include a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, and a sterically hindered, electron-rich phosphine (B1218219) ligand. mit.eduyoutube.com Ligands like biarylphosphines (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) have proven to be excellent for promoting the coupling of challenging substrates. nih.govyoutube.com The reaction is performed in the presence of a base (e.g., NaOt-Bu, K₃PO₄) to facilitate the deprotonation of the pyrrole nitrogen.

A plausible reaction scheme is as follows:

Scheme 1: Proposed Palladium-Catalyzed Synthesis

Scheme 1: Proposed Palladium-Catalyzed Synthesis of 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol

Table 1: Representative Conditions for Palladium-Catalyzed N-Arylation of Pyrroles

Palladium SourceLigandBaseSolventTemperature (°C)Reference
Pd(OAc)₂keYPhosK₃PO₄Toluene120 rsc.org
Pd(OAc)₂2-(Dicyclohexylphosphino)biphenylK₃PO₄Toluene or Dioxane100-120 acs.org
Pd-NHC Complex(Imidazolylidene)K₂CO₃Dioxane120 nih.gov
PdCl₂(PPh₃)₂(PPh₃)-DMFRoom Temp thieme-connect.com

An alternative palladium-catalyzed strategy involves denitrative coupling, where a nitroarene is used in place of an aryl halide. researchgate.net This method is advantageous as nitroarenes are inexpensive and readily available feedstocks. rsc.orgresearchgate.net

Copper-Mediated Coupling Approaches

Copper-mediated C-N cross-coupling reactions, often referred to as Ullmann condensations or Goldberg-type reactions, represent an economical alternative to palladium-catalyzed methods. rsc.orgwikipedia.orgbyjus.com These reactions typically involve the coupling of an N-H containing heterocycle with an aryl halide, promoted by a copper catalyst. wikipedia.org While traditional Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper, modern protocols utilize catalytic amounts of soluble copper salts and ligands, allowing for milder reaction conditions. rsc.orgwikipedia.org

For the synthesis of the target compound, a copper-catalyzed reaction would couple 2,5-dimethyl-1H-pyrrole with a 2-halo-4-chlorophenol. Copper(I) iodide (CuI) is a commonly used catalyst. rsc.org The reaction scope has also been expanded to include arylboronic acids as coupling partners, which can proceed at room temperature using stoichiometric amounts of copper(II) acetate (B1210297). nih.govacs.org The addition of ligands, such as diamines or amino acids like L-proline, can significantly accelerate the reaction rate and improve yields. researchgate.netnih.gov

A plausible reaction scheme is as follows:

Scheme 2: Proposed Copper-Mediated Synthesis

Scheme 2: Proposed Copper-Mediated Synthesis of 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol

Table 2: Representative Conditions for Copper-Mediated N-Arylation of Pyrroles

Copper SourceCoupling PartnerLigand/AdditiveSolventTemperatureReference
Cu(II) acetate (stoichiometric)Arylboronic acidPyridine (B92270)CH₂Cl₂Room Temp nih.govacs.org
CuI (catalytic)Aryl iodideL-ProlineDMSO90 °C researchgate.net
CuI (catalytic)Aryl halide1,10-PhenanthrolineTolueneReflux nih.gov
Copper powderAryl halideNoneHigh-boiling (e.g., DMF)>150 °C byjus.comgoogle.com
Nucleophilic Aromatic Substitution Strategies

Nucleophilic Aromatic Substitution (SₙAr) is a fundamental reaction class for forming aryl-heteroatom bonds. However, for the synthesis of N-aryl pyrroles from unactivated aryl halides, SₙAr is generally less effective than metal-catalyzed methods. wikipedia.orgacsgcipr.org The reaction requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group (halide).

In the context of synthesizing 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol, a direct SₙAr reaction is challenging. The precursor, a dihalophenol, is not sufficiently electron-deficient to readily undergo substitution with the pyrrolide anion. The reaction would likely require harsh conditions, such as high temperatures and a strong base in a polar aprotic solvent, and would likely suffer from low yields and poor selectivity. The development of palladium and copper-catalyzed methods was driven by the need to overcome these exact limitations. wikipedia.org

Green Chemistry Principles in Synthesis of Pyrrole-Phenol Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the synthesis of pyrrole derivatives, these principles are applied through the use of safer solvents, energy-efficient methods like microwave irradiation, and the development of more efficient and recyclable catalysts. lucp.netnih.govsemanticscholar.org

Solvent-Free and Microwave-Assisted Syntheses

A significant advancement in green synthesis is the use of microwave irradiation, which can dramatically reduce reaction times, increase yields, and enhance product purity compared to conventional heating. jmest.orgresearchgate.netpensoft.netresearchgate.net Many syntheses of N-substituted pyrroles, particularly via the Paal-Knorr reaction (condensation of a 1,4-dicarbonyl compound with a primary amine), have been adapted to microwave conditions. pensoft.netorganic-chemistry.org

Furthermore, performing these reactions under solvent-free conditions represents a major step towards sustainability by eliminating volatile organic compounds (VOCs). mdpi.comresearchgate.net The combination of microwave heating and solvent-free protocols offers a rapid, efficient, and environmentally benign route to pyrrole derivatives. jmest.orgmdpi.com For instance, N-substituted pyrroles can be synthesized by reacting 2,5-dimethoxytetrahydrofuran (B146720) with various amines under solventless, microwave-induced, iodine-catalyzed conditions, often with excellent yields in just a few minutes. mdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrrole Synthesis

MethodTypical Reaction TimeEnergy InputSolvent UseYieldReference
Conventional HeatingHours to Days (e.g., 24-36 h)Conductive Heating (less efficient)Often requires high-boiling solventsVariable to Good organic-chemistry.org
Microwave-AssistedMinutes (e.g., 1-30 min)Dielectric Heating (highly efficient)Can be run in green solvents or solvent-freeGood to Excellent pensoft.netorganic-chemistry.org
Solvent-FreeVariable (often faster)VariableNoneOften higher due to high concentration mdpi.comresearchgate.net

Catalyst Development and Efficiency in Synthesis

Catalyst design is central to green chemistry. acsgcipr.org In the context of synthesizing pyrrole-phenol derivatives, this involves several key strategies:

Replacing Precious Metals: There is a strong drive to replace precious metal catalysts like palladium with more earth-abundant, less toxic, and economical metals such as copper or nickel. acsgcipr.orgrsc.orgrsc.org

Increasing Catalyst Turnover: The development of highly active ligands allows for significantly lower catalyst loadings, reducing metal waste and cost. rsc.org For example, some palladium-catalyzed N-arylations can proceed efficiently with as little as 0.8 mol% of the catalyst. rsc.org

Heterogeneous Catalysis: The use of heterogeneous catalysts, such as nanoparticles or catalysts supported on materials like alumina, simplifies product purification and allows for catalyst recovery and reuse. nih.govmdpi.com This is a significant advantage over homogeneous catalysts which can be difficult to separate from the reaction mixture.

Metal-Free Reactions: An emerging area of research is the development of metal-free cross-coupling reactions, which completely avoids the issues of metal toxicity and cost. preprints.org

Investigation of Reaction Mechanisms and Kinetics

Understanding the reaction mechanism is crucial for optimizing reaction conditions and developing more efficient catalysts.

For the palladium-catalyzed Buchwald-Hartwig amination , the generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle. libretexts.orgyoutube.com The key steps are:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

Ligand Exchange/Deprotonation: The amine (or in this case, the pyrrolide anion, formed by reaction with base) coordinates to the palladium center, displacing the halide.

Reductive Elimination: The N-arylated product (Ar-NR₂) is formed, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

For copper-catalyzed N-arylation , the mechanism has been the subject of detailed investigation. Kinetic and mechanistic studies on the N-arylation of amides and amines suggest that the reaction does not proceed via a simple Cu(I)/Cu(III) cycle analogous to palladium. nih.govacs.orgacs.org Instead, evidence points to the formation of a key intermediate: a 1,2-diamine-ligated copper(I) amidate (or in this case, a copper(I) pyrrolide) complex. nih.govacs.org This complex is proposed to be the reactive species that activates the aryl halide. Kinetic studies have shown the reaction to be first-order in both the copper(I) complex and the aryl iodide. nih.govacs.org These mechanistic insights are vital for the rational design of new ligands and catalysts to improve the efficiency of Ullmann-type couplings. acs.org

Elucidation of Rate-Determining Steps in Key Transformations

Kinetic isotope effect studies on the reaction of 4-oxohexanal, a similar γ-dicarbonyl compound, with primary amines have further supported the idea that the cyclization of the hemiaminal intermediate is the rate-limiting step. nih.gov The observed isotope effects were significantly smaller than what would be expected for a reaction involving the cleavage of a carbon-hydrogen bond, which would be a necessary step in the enamine pathway. nih.gov

The rate of the Paal-Knorr reaction is influenced by the nucleophilicity of the amine. Aromatic amines, being less nucleophilic than aliphatic amines, generally require longer reaction times for the condensation to reach completion. rgmcet.edu.in

Identification of Transition States and Intermediate Species

The Paal-Knorr synthesis of pyrroles proceeds through a series of well-defined intermediates and transition states. The initial step is the nucleophilic attack of the primary amine (2-amino-5-chlorophenol) on one of the carbonyl groups of the 1,4-dicarbonyl compound (hexane-2,5-dione) to form a hemiaminal intermediate. wikipedia.org This is followed by an intramolecular attack of the nitrogen on the second carbonyl group, leading to a cyclic 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.org

Computational studies have been instrumental in characterizing the structures of the transition states involved in the cyclization step. rgmcet.edu.inrsc.org These studies confirm that the pathway involving the cyclization of the hemiaminal is energetically more favorable than the enamine pathway. researchgate.net The hemiaminal intermediate is therefore considered the key species that undergoes the rate-determining ring closure. rgmcet.edu.inresearchgate.net

Hemiaminal: Formed from the initial attack of the amine on a carbonyl group.

2,5-Dihydroxytetrahydropyrrole derivative: The cyclic intermediate resulting from the intramolecular cyclization.

Iminium ion (potential intermediate): While some mechanistic proposals include the formation of an iminium ion, studies by Amarnath have cast doubt on its significance in the rate-determining step, particularly based on the influence of aryl substituents on the reaction rate. organic-chemistry.org

Influence of Reaction Conditions on Selectivity and Yield

The selectivity and yield of the synthesis of 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol are significantly influenced by the reaction conditions employed during the Paal-Knorr condensation.

Catalyst: The reaction is typically acid-catalyzed. wikipedia.org The addition of a weak acid, such as acetic acid, can accelerate the reaction. organic-chemistry.org However, strongly acidic conditions (pH < 3) can lead to the formation of furan derivatives as the main byproducts. rgmcet.edu.inorganic-chemistry.org A variety of Brønsted and Lewis acids have been successfully used to promote the reaction. rgmcet.edu.in The choice of catalyst can impact the reaction rate and the compatibility with other functional groups present in the substrates.

Solvent: The choice of solvent is often dependent on the nature of the amine. alfa-chemistry.com For less nucleophilic aromatic amines, such as 2-amino-5-chlorophenol, a co-solvent like acetic acid is often employed. ias.ac.in Some modern variations of the Paal-Knorr reaction have been developed to proceed under solvent-free conditions, which aligns with the principles of green chemistry. rsc.orgresearchgate.net In some cases, pyridine has been used as a solvent, particularly when using trimethylsilyl (B98337) chloride as a dehydrating agent, to capture the generated hydrochloric acid and prevent side reactions. mit.edu

Temperature: The reaction rate is temperature-dependent. Less reactive aromatic amines may require heating to achieve a reasonable reaction rate and yield. rgmcet.edu.in However, excessively high temperatures can lead to degradation of the starting materials or products.

Substituents: The electronic nature of the substituents on the aromatic amine can influence the reaction rate. Electron-withdrawing groups, such as the chloro group in 2-amino-5-chlorophenol, decrease the nucleophilicity of the amine, potentially slowing down the reaction compared to unsubstituted aniline. rgmcet.edu.in Conversely, studies have shown that a nitro group on the aryl amine can have a positive effect on the reaction rate. organic-chemistry.org

The following table summarizes the potential influence of various reaction parameters on the yield of the Paal-Knorr synthesis:

ParameterConditionExpected Effect on YieldRationale
pH Weakly acidic (e.g., acetic acid)OptimalCatalyzes the reaction without promoting furan formation. organic-chemistry.org
Strongly acidic (pH < 3)DecreasedFavors the formation of furan byproducts. rgmcet.edu.inorganic-chemistry.org
NeutralLower/Slower reactionThe reaction can proceed but is generally slower without a catalyst. organic-chemistry.org
Catalyst Brønsted or Lewis acidIncreasedAccelerates the rate-determining cyclization step. rgmcet.edu.in
Temperature ElevatedIncreased (up to a point)Overcomes the activation energy barrier, especially for less reactive amines. rgmcet.edu.in
Solvent Acetic AcidFavorableActs as both a solvent and a catalyst for aromatic amines. ias.ac.in
Solvent-freePotentially highCan be efficient and environmentally friendly. rsc.orgresearchgate.net

Advanced Spectroscopic and Crystallographic Characterization of the Designated Chemical Entity

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity and spatial arrangement of atoms within a molecule. For a compound like 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol, a suite of NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are critical for mapping the complex network of interactions within the molecule. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For the target molecule, COSY would establish the connectivity between the aromatic protons on the phenol (B47542) ring and identify any long-range couplings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹J C-H). youtube.comprinceton.edu This is the primary method for assigning the carbon signals based on the assignments of their attached protons. It would clearly link the aromatic protons to their corresponding carbons and the methyl protons to the methyl carbons on the pyrrole (B145914) ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.eduprinceton.edu HMBC is crucial for piecing together the molecular skeleton. Key correlations would be expected between the pyrrole methyl protons and the pyrrole ring carbons, and between the aromatic protons and neighboring carbons, including the carbon bearing the chloro substituent and the carbon bonded to the pyrrole nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and preferred conformation. princeton.eduresearchgate.net For this molecule, NOESY could reveal spatial proximity between the protons of the pyrrole ring and the ortho-protons of the phenol ring, helping to define the rotational orientation of the two ring systems relative to each other.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol Note: These are predicted values and correlations. Actual experimental values may vary.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Expected Key HMBC Correlations (¹H → ¹³C) Expected Key NOESY Correlations
Phenol-OH 4.5 - 5.5 - C2, C3 Aromatic H's
Phenol-C2 - 145 - 150 - -
Phenol-C3 7.0 - 7.2 115 - 120 C2, C5, C1(Pyrrole-N) OH, Phenol-H4
Phenol-C4 6.8 - 7.0 120 - 125 C2, C6 Phenol-H3, Phenol-H6
Phenol-C5 - 125 - 130 - -
Phenol-C6 7.1 - 7.3 128 - 132 C2, C4 Phenol-H4, Pyrrole-H
Pyrrole-C2,5 - 128 - 132 - -
Pyrrole-C3,4 5.8 - 6.0 106 - 110 C2, C5, CH₃ Pyrrole-CH₃, Phenol-H6
Pyrrole-CH₃ 2.0 - 2.2 12 - 15 C2, C5, C3, C4 Pyrrole-H

Dynamic NMR Spectroscopy for Conformational Analysis

The bond between the phenol ring and the pyrrole nitrogen atom may exhibit restricted rotation, leading to the existence of different conformers or atropisomers. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at various temperatures, is the ideal technique to study such conformational changes. libretexts.orgslideshare.netyoutube.com At low temperatures, the rotation might be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. researchgate.net Analyzing the spectra at different temperatures allows for the determination of the energy barrier to rotation and the thermodynamic parameters of the conformational equilibrium. slideshare.net

Solid-State NMR for Polymorphic Studies

In the solid state, molecules can pack in different arrangements, a phenomenon known as polymorphism. Solid-State NMR (SSNMR) is a powerful tool for studying these different crystalline forms, as it is sensitive to the local environment of the nuclei. fsu.edu Since different polymorphs can have distinct physical properties, SSNMR is crucial for characterizing the solid forms of a compound. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would provide high-resolution spectra of the solid material, allowing for the identification and characterization of different polymorphs of 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol, should they exist.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and probing intermolecular interactions. mdpi.com

Table 2: Expected Vibrational Frequencies for Key Functional Groups in 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol Note: These are characteristic frequency ranges. Actual values depend on the specific molecular environment.

Functional Group Vibrational Mode Expected FT-IR Range (cm⁻¹) Expected Raman Range (cm⁻¹)
O-H (Phenol) Stretching (H-bonded) 3200 - 3600 (broad) 3200 - 3600 (weak)
C-H (Aromatic) Stretching 3000 - 3100 3000 - 3100
C-H (Methyl) Stretching 2850 - 3000 2850 - 3000
C=C (Aromatic) Stretching 1450 - 1600 1450 - 1600 (strong)
C-O (Phenol) Stretching 1200 - 1260 Moderate
C-N (Pyrrole) Stretching 1300 - 1360 Moderate
C-Cl Stretching 600 - 800 Strong

Hydrogen Bonding Network Characterization

The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor, and the nitrogen atom of the pyrrole ring and the oxygen atom itself can act as hydrogen bond acceptors. In the solid state, it is highly likely that 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol forms an extensive network of intermolecular hydrogen bonds. mdpi.com FT-IR spectroscopy is particularly sensitive to hydrogen bonding. A free O-H stretch typically appears as a sharp band around 3600 cm⁻¹, whereas a hydrogen-bonded O-H stretch is observed as a broad band at a lower frequency (e.g., 3200-3500 cm⁻¹). The extent of this shift can provide qualitative information about the strength of the hydrogen bond.

Aromaticity and Conjugation Effects on Vibrational Modes

Both the phenol and pyrrole rings are aromatic systems. The π-conjugation between these two rings can influence the vibrational frequencies of the C=C and C-N bonds. mdpi.com The degree of conjugation affects the bond strengths and, consequently, their stretching frequencies. Raman spectroscopy is particularly useful for studying conjugated π-systems, as the C=C stretching modes in aromatic rings often give rise to strong Raman signals. Changes in these vibrational modes can provide insights into the electronic communication between the two aromatic moieties of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry serves as a powerful tool for determining the precise molecular weight and gaining insight into the structural components of a molecule through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol, the molecular formula is C₁₂H₁₂ClNO. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O).

This high-precision measurement allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas, thereby providing definitive confirmation of the compound's identity.

Table 1: Theoretical Isotopic Mass Data for C₁₂H₁₂ClNO

Isotope Atomic Mass (Da) Count Total Mass (Da)
¹²C 12.000000 12 144.000000
¹H 1.007825 12 12.093900
³⁵Cl 34.968853 1 34.968853
¹⁴N 14.003074 1 14.003074
¹⁶O 15.994915 1 15.994915

| Total | | | 221.060742 |

Note: This table presents the calculated theoretical exact mass. Experimental values from HRMS analysis would be expected to align closely with this figure.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion (in this case, the molecular ion of the title compound) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, revealing the nature of its chemical bonds and functional groups.

Based on the structure of 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol, several key fragmentation pathways can be predicted. Initial ionization would form the molecular ion [M]⁺˙. Subsequent fragmentation could involve:

Loss of a methyl radical (•CH₃): A common fragmentation for molecules containing methyl groups, leading to a stable ion.

Cleavage of the C-N bond: Dissociation of the bond connecting the phenol and pyrrole rings.

Loss of carbon monoxide (CO): Characteristic fragmentation of the phenol ring.

Loss of a chlorine atom (•Cl): Cleavage of the C-Cl bond from the phenol ring.

Table 2: Predicted Fragmentation Data from MS/MS Analysis

Precursor Ion (m/z) Predicted Fragment Neutral Loss Predicted Fragment m/z
221.06 [M - CH₃]⁺ •CH₃ 206.04
221.06 [C₆H₄ClNO]⁺ C₆H₇N 141.00
221.06 [C₆H₈N]⁺ C₆H₄ClO 94.07

Note: This table outlines plausible fragmentation pathways based on chemical principles. Actual MS/MS spectra would be required to confirm the dominant fragmentation routes.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography provides unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid, offering precise details on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis of the Compound

While a specific crystal structure for 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol is not available in open-access crystallographic databases, a theoretical analysis predicts key structural features. A single-crystal X-ray diffraction analysis would be expected to reveal:

Dihedral Angle: A notable twist between the planes of the phenol and pyrrole rings due to steric hindrance between the ortho-substituents.

Intermolecular Interactions: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, likely leading to the formation of hydrogen-bonded chains or dimers within the crystal lattice.

π-π Stacking: The aromatic nature of both rings could facilitate π-π stacking interactions, further stabilizing the crystal packing.

Table 3: Expected Crystallographic Parameters and Interactions

Parameter Expected Observation
Molecular Conformation Non-planar geometry with a significant dihedral angle between the pyrrole and phenol rings.
Primary Intermolecular Interaction O-H···N or O-H···O hydrogen bonding involving the phenolic hydroxyl group.
Secondary Interactions C-H···π interactions and potential π-π stacking between aromatic rings.

| Crystal System | Likely to be a lower symmetry system such as monoclinic or triclinic. |

Note: The information in this table is predictive. Experimental crystallographic data is necessary for definitive structural determination.

Co-crystallization Studies with Host Molecules for Interaction Insights

Co-crystallization involves crystallizing a target molecule with a selected "co-former" to form a new crystalline solid with modified physical properties. This technique is particularly useful for studying non-covalent interactions. For 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol, co-crystallization studies could provide valuable insights into its hydrogen bonding capabilities.

Potential co-formers could include molecules with strong hydrogen bond acceptor sites, such as pyridine (B92270) or other nitrogen-containing heterocycles. The resulting co-crystal structure would allow for a detailed analysis of the specific hydrogen bonding geometries and other intermolecular forces between the host and guest molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Photophysical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The chromophores in 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol—the substituted phenol and dimethyl-pyrrol rings—are expected to give rise to characteristic absorption bands in the UV region.

The primary electronic transitions observed would likely be π → π* transitions associated with the conjugated π-electron systems of the aromatic rings. The position and intensity of the maximum absorption wavelength (λₘₐₓ) would be influenced by the substitution pattern on the rings and the solvent used for the analysis. The chlorine atom and hydroxyl group on the phenol ring, as well as the methyl groups on the pyrrole ring, would act as auxochromes, modulating the energy of the electronic transitions and thus the λₘₐₓ.

Table 4: Predicted UV-Vis Spectroscopic Properties

Chromophore Expected Electronic Transition Predicted λₘₐₓ Range (nm)
Substituted Phenol Ring π → π* 270 - 290

Note: These are estimated absorption ranges. The actual spectrum may show merged or shifted bands due to electronic coupling between the two ring systems.

Absorption and Emission Characteristics of the Compound

Comprehensive experimental data detailing the absorption and emission maxima, molar absorptivity, and fluorescence quantum yield for 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol are not available in the public domain. Spectroscopic analysis of related aromatic chromophores suggests that these properties are intrinsically linked to the compound's molecular structure, including the nature and position of substituents on the phenolic and pyrrolic rings. However, without direct experimental measurement, a precise quantitative description of this compound's photophysical behavior remains undetermined.

Solvent Effects on Electronic Transitions

The influence of solvent polarity and hydrogen bonding on the electronic transitions of 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol has not been specifically documented. Generally, the electronic absorption and emission spectra of polar molecules can exhibit solvatochromism, where the position of the spectral bands shifts in response to the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited electronic states. For phenolic compounds, the ability of a solvent to act as a hydrogen bond donor or acceptor can also significantly impact the electronic transitions. A systematic study of this compound in a range of solvents with varying polarities and hydrogen bonding capabilities would be required to elucidate these effects.

A summary of the current status of available data is presented in the table below.

ParameterData Availability
Absorption Maximum (λabs) Not Available
Emission Maximum (λem) Not Available
Molar Absorptivity (ε) Not Available
Fluorescence Quantum Yield (Φf) Not Available
Solvatochromic Shift Data Not Available
Crystallographic Data (CIF, etc.) Not Available

Further empirical research is necessary to characterize the advanced spectroscopic and crystallographic properties of 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol.

Investigation of Molecular Recognition and Biological Activity Mechanisms in Vitro/cellular Level

Target Identification and Mechanistic Elucidation of Biological Actions (In Vitro)

A thorough review of scientific literature yielded no specific in vitro studies focused on identifying the biological targets or elucidating the mechanisms of action for 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol.

There are no available research articles detailing enzyme inhibition studies or kinetic analyses for 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol. Specifically, no data were found regarding its potential inhibitory effects on enzymes such as InhA (enoyl-acyl carrier protein reductase) or DHFR (dihydrofolate reductase).

No studies were identified that performed receptor binding assays to investigate the interaction of 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol with any specific biological receptors. Consequently, there is no information on its binding affinity, selectivity, or the nature of its interactions at a molecular level with any receptor targets.

Investigations into the modulation of cellular pathways by 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol in model organisms, such as various bacterial strains, have not been reported in the accessible scientific literature. Therefore, its effects on cellular processes, signaling cascades, or metabolic pathways remain unknown.

Molecular Docking Studies with Biological Macromolecules

Consistent with the lack of experimental data, no computational studies employing molecular docking to investigate the binding of 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol with biological macromolecules were found.

Without molecular docking studies, there is no information available regarding the predicted binding mode of 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol within the active site of any protein. Analysis of potential interaction hotspots, such as key amino acid residues involved in binding, has not been performed.

There are no published predictions of binding affinities (such as docking scores or free energy of binding) or ligand efficiency metrics for 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol in complex with any biological target.

Influence of Substituent Effects on Binding

No studies detailing the binding properties of 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol to any specific biological target were identified. Consequently, there is no available research on how the chloro, hydroxyl, or 2,5-dimethyl-1H-pyrrol-1-yl substituents on the phenol (B47542) ring influence its binding affinity or selectivity.

Cell-Based Assays for Mechanistic Understanding (e.g., anti-mycobacterial activity on bacterial strains)

While some research exists on the anti-mycobacterial properties of broader classes of pyrrole (B145914) derivatives, no studies were found that specifically tested 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol for such activity.

Microbial Growth Inhibition Assays (Minimum Inhibitory Concentration - MIC)

There is no published data reporting the Minimum Inhibitory Concentration (MIC) of 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol against any bacterial strains, including Mycobacterium tuberculosis or other mycobacteria.

Cytotoxicity Evaluation in Mammalian Cell Lines

Specific data from cytotoxicity assays (e.g., IC₅₀ or CC₅₀ values) for 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol in any mammalian cell lines are not available in the public domain. Therefore, its selectivity index cannot be determined.

Biophysical Characterization of Molecular Interactions (e.g., SPR, ITC)

No biophysical studies utilizing methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or other equivalent techniques have been published for 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol.

Thermodynamics and Kinetics of Ligand-Target Association

In the absence of biophysical studies, there is no information available on the thermodynamic (e.g., enthalpy, entropy) or kinetic (e.g., association/dissociation rate constants) parameters of this compound's interaction with any biological target.

Conformational Changes Induced by Binding

No research has been published that investigates or describes any conformational changes in a biological target molecule as a result of binding to 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol.

Structure Activity Relationship Sar Studies and Rational Design Principles

Systematic Modification of the Phenolic Moiety

The phenolic ring is a key component of the molecule, often involved in crucial interactions with biological targets. Its electronic properties and substitution patterns can be systematically altered to probe their effects on activity.

Impact of Halogen Position and Nature on Biological Activity (e.g., antibacterial)

Halogenation is a widely used strategy in medicinal chemistry to enhance the biological activity of aromatic compounds. For phenolic compounds, the introduction of halogens can modulate lipophilicity, electronic character, and metabolic stability, thereby influencing antibacterial potency.

Studies on related phenolic structures, such as thymol, have demonstrated that halogenation can significantly boost antimicrobial effects. The introduction of a chlorine atom to produce 4-chlorothymol enhances activity against various bacterial and fungal strains. Furthermore, substituting with a bromine atom to yield 4-bromothymol can increase potency by up to 15 times compared to the parent compound against several human and animal pathogens. nih.gov This suggests that for 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol, the chlorine atom on the phenolic ring is likely a key contributor to its biological activity profile.

CompoundModificationObserved Effect on Antimicrobial ActivityReference
Thymol AnalogueAddition of Chlorine (4-chlorothymol)Increased activity against S. aureus and C. albicans nih.gov
Thymol AnalogueAddition of Bromine (4-bromothymol)Up to 15x stronger activity than parent thymol nih.gov
Thiazole AnalogueSubstitution with 4-FluoroExcellent activity mdpi.com
Thiazole AnalogueSubstitution with 4-Chloro or 4-BromoSignificantly decreased activity mdpi.com

Role of Hydroxyl Group Substitution on Molecular Interactions

The phenolic hydroxyl group is a pivotal functional group, capable of acting as both a hydrogen bond donor and acceptor. This allows it to form crucial interactions with amino acid residues in enzyme active sites or other biological receptors. kagawa-u.ac.jpmdpi.com The presence and position of hydroxyl groups are often determining factors for the biological activity of phenolic compounds. mdpi.com

In some contexts, such as antioxidant activity, the phenolic hydroxyl group is essential for the mechanism of action, which often involves hydrogen atom transfer. researchgate.net Similarly, for certain enzyme inhibitors, this group can anchor the molecule in the binding pocket through specific hydrogen bonds, and its removal leads to a complete loss of activity. kagawa-u.ac.jp

Conversely, for broad-spectrum antimicrobial activity, the hydrophilic nature of the hydroxyl group can sometimes impede the molecule's ability to cross bacterial cell membranes. In studies on natural coumarins, masking the phenolic hydroxyl groups via methylation to form a methoxy (B1213986) ether resulted in enhanced antimicrobial potency. pjmhsonline.compjmhsonline.com This modification increases the lipophilicity of the compound, facilitating its penetration into pathogens. pjmhsonline.com This suggests a dual role for the hydroxyl group in 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol: while it is likely crucial for specific target interactions, its modification could enhance activities that depend on cell permeation.

Compound ClassModificationEffect on Biological ActivityRationaleReference
Natural CoumarinsPresence of Phenolic -OHBeneficial for antioxidant & antiproliferative activityActs as H-donor for radical scavenging pjmhsonline.compjmhsonline.com
Natural CoumarinsMethylation of Phenolic -OH (to -OCH3)Beneficial for antimicrobial activityIncreases lipophilicity and cell penetration pjmhsonline.compjmhsonline.com
Aplysiatoxin AnalogueIntroduction of Phenolic -OHIncreased antiproliferative activity and PKC bindingForms key H-bonds with target and phospholipids kagawa-u.ac.jp

Exploration of Substitutions on the Pyrrole (B145914) Ring

The pyrrole ring serves as a versatile scaffold that can be functionalized to fine-tune the molecule's properties and explore new interactions with biological targets.

Influence of Methyl Groups on Molecular Conformation and Electronic Properties

From a conformational standpoint, the methyl groups introduce significant steric hindrance. This bulkiness restricts the free rotation around the C-N bond that links the pyrrole and phenolic rings. Consequently, the two rings are forced into a specific, non-planar (twisted) conformation relative to each other. This defined three-dimensional architecture can be crucial for fitting into the binding site of a biological target, as a rigid conformation can lead to higher binding affinity compared to a more flexible molecule.

Electronically, methyl groups are weakly electron-donating. They increase the electron density of the π-rich pyrrole ring, which can modulate its reactivity and its ability to participate in π-stacking or other non-covalent interactions with a receptor. The 2,5-dimethylpyrrole moiety is a common structural motif in various bioactive compounds, including promising antitubercular agents. nih.gov

Effects of Additional Pyrrole Substituents on Activity Profile

The C-3 and C-4 positions of the pyrrole ring are available for further substitution, offering a route to modulate the activity profile. Studies on related N-aryl pyrroles and pyrrolamides have shown that introducing substituents at these positions can dramatically impact potency and selectivity.

For instance, the introduction of halogens onto the pyrrole ring has been identified as a key strategy for enhancing antibacterial activity. nih.gov A series of pyrrolamide inhibitors of DNA gyrase showed that compounds with 3,4-dichloro or 3-bromo-4-chloro substitution patterns on the pyrrole ring possessed exceptional potency. nih.gov This indicates that reducing the electron density of the pyrrole ring with electron-withdrawing groups can be beneficial for certain mechanisms of action. Other modifications, such as the addition of a morpholine (B109124) group, have also proven advantageous for antibacterial effect. nih.gov Furthermore, substitution on the pyrrole nitrogen is another common strategy; in some molecular scaffolds, the addition of a benzoyl group at this position led to nanomolar antiproliferative activity. nih.gov

Parent ScaffoldPyrrole Ring SubstitutionTargetEffect on Potency (IC50)Reference
Pyrrolamide3-bromo-4-chloro-5-methylM. tuberculosis DNA gyrasePotent inhibition (< 5 nM) nih.gov
Pyrrolamide3,4-dichloro-5-methylGyrB/ParEExceptional antibacterial efficacy nih.gov
StreptopyrroleMonochloride substitutionAntibacterialMore significant activity than dichloride nih.gov

Modulating the Inter-ring Linker and Overall Architecture

As noted previously, steric clashes between the ortho substituents (the hydroxyl group on the phenol (B47542) and a methyl group on the pyrrole) prevent the molecule from adopting a planar conformation. This results in a twisted structure with a specific dihedral angle between the two rings. This fixed, three-dimensional shape is often essential for precise recognition by a biological target.

Significant modifications to this architecture can lead to profound changes in activity. For example, a powerful design strategy involves increasing molecular rigidity to lock the compound into its bioactive conformation. A study on N-aryl-pyrroles with antitubercular activity found that structurally rigidifying the scaffold by fusing the rings to form an indole (B1671886) core led to a pronounced improvement in activity against drug-resistant mycobacteria. nih.gov This highlights that while the foundational biaryl-like structure is effective, constraining its flexibility further can be a successful optimization strategy. Altering the direct C-N linker itself, for instance by inserting a methylene (B1212753) or carbonyl bridge, would fundamentally change the molecule's geometry and its interactions with a target, representing another avenue for rational drug design.

Conformational Flexibility and Rotational Barriers

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. Conformational flexibility refers to the ability of a molecule to adopt different spatial arrangements through the rotation of its single bonds. For a compound like 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol, which features a biaryl-like linkage between the phenol and pyrrole rings, the relative orientation of these two rings is a key conformational determinant.

The energy required to overcome the barrier to rotation around a single bond is known as the rotational barrier. In biaryl systems, these barriers are influenced by steric hindrance between adjacent substituents. nih.gov The presence of the chloro and hydroxyl groups on the phenol ring and the methyl groups on the pyrrole ring would be expected to influence the preferred dihedral angle between the two ring systems.

Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to predict the most stable conformations and the energy barriers between them. researchgate.net Experimental techniques like rotational spectroscopy can provide highly accurate data on the conformational equilibrium and internal dynamics of molecules in the gas phase. uva.esresearchgate.net

Illustrative Data Table: Calculated Rotational Barriers for a Hypothetical Biaryl Compound

Dihedral Angle (°)Relative Energy (kcal/mol)
05.8
302.1
600.0
901.5
1203.2
1806.5

This table represents hypothetical data to illustrate how rotational barriers are typically reported.

Steric and Electronic Effects of Structural Variations

The steric and electronic properties of a molecule are pivotal in determining its interaction with a biological target. mdpi.com Steric effects arise from the spatial arrangement of atoms, where bulky substituents can physically hinder the optimal binding of a molecule to its target. nih.gov Electronic effects relate to the distribution of charge within a molecule, influencing properties such as polarity, acidity, and the ability to form hydrogen bonds.

Systematic variations of substituents on a lead compound allow for the exploration of these effects. For instance, replacing the chloro group in the hypothetical study of 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol with substituents of varying size (e.g., -H, -F, -Br, -CH3) would probe the steric requirements of the binding pocket. Similarly, substituting with groups of different electronic properties (e.g., electron-donating -OCH3 or electron-withdrawing -NO2) would elucidate the electronic demands of the target. chemrxiv.org

Illustrative Data Table: Impact of Substituent Variation on Biological Activity for a Hypothetical Phenol Derivative

Substituent at C5van der Waals Radius (Å)Hammett Constant (σp)IC50 (nM)
-H1.200.00150
-F1.470.06125
-Cl1.750.2350
-Br1.850.2375
-CH32.00-0.17200
-NO22.400.78350

This table presents hypothetical data to demonstrate the correlation between steric/electronic parameters and biological activity.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry aimed at discovering novel chemical entities with improved properties by modifying the core structure of a known active compound. nih.govresearchgate.netnih.gov

Design and Synthesis of Analogs with Altered Linkers or Ring Systems

Scaffold hopping involves replacing the central core or scaffold of a molecule with a structurally different one while maintaining the original orientation of the key binding groups. uniroma1.it This can lead to compounds with novel intellectual property, improved pharmacokinetic profiles, or better synthetic accessibility. In the context of 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol, one might replace the pyrrole ring with other five-membered heterocycles like furan (B31954), thiophene, or pyrazole, or even with a different ring system altogether. chemrxiv.orgresearchgate.net

Altering the linker between key pharmacophoric elements is another common strategy. nih.gov While there is no formal linker in the parent compound, the direct bond between the phenol and pyrrole rings could be replaced with various linking units (e.g., -CH2-, -O-, -NH-) to explore different spatial arrangements and flexibility. The synthesis of such analogs often requires the development of novel synthetic routes. nih.gov

Evaluation of Resultant Changes in Molecular Recognition and Biological Activity

The newly synthesized analogs are then subjected to biological evaluation to determine how the structural changes have affected their interaction with the target. unina.itnih.gov Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. nih.govresearchgate.net

Changes in the scaffold or linker can significantly impact how a molecule fits into a binding site and the types of interactions it can form. drugdesign.org For example, replacing a pyrrole ring with a pyridine (B92270) could introduce a hydrogen bond acceptor, potentially leading to a new, favorable interaction with the target protein. Biological assays are used to quantify these changes in terms of binding affinity (e.g., Ki or IC50 values) and functional activity. unina.it

Computational-Guided SAR Refinement and Predictive Modeling

Computational methods are integral to modern drug design, allowing for the rationalization of experimental SAR data and the prediction of the properties of virtual compounds. nih.govbeilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By identifying key molecular descriptors (e.g., steric, electronic, hydrophobic properties) that correlate with activity, a predictive model can be built. manchester.ac.uk

These models can then be used to screen large virtual libraries of compounds to prioritize the synthesis of those with the highest predicted activity. nih.gov Molecular docking simulations can provide insights into the putative binding mode of a ligand within the active site of a target protein, helping to explain observed SAR trends and guide the design of new analogs with improved interactions. mdpi.com This iterative cycle of design, synthesis, testing, and computational modeling is a cornerstone of modern rational drug design. beilstein-journals.org

Potential Applications and Future Research Avenues

Utility as Chemical Probes for Biological Systems

The inherent structural features of 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol make it an intriguing candidate for development as a chemical probe. The phenolic hydroxyl group can engage in hydrogen bonding, while the pyrrole (B145914) moiety offers a hydrophobic surface for potential interactions with biological macromolecules.

Currently, there is no specific data available on fluorescent analogs of 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol . However, the phenolic scaffold is a common starting point for the synthesis of fluorescent probes. Future research could focus on the derivatization of the phenol (B47542) ring with fluorogenic moieties to create novel imaging agents. The substitution pattern on the phenol and pyrrole rings could be systematically varied to tune the photophysical properties of the resulting fluorescent probes. Such probes could potentially be used to visualize specific cellular components or processes.

The structure of 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol could serve as a basis for the design of affinity ligands. By immobilizing the compound on a solid support, it could be used to selectively capture and isolate binding partners from complex biological mixtures. The chloro and dimethyl substituents provide handles for chemical modification to attach linker arms for conjugation to beads or surfaces. The specificity of such a ligand would depend on the unique three-dimensional shape and electronic properties conferred by the combination of the pyrrole and phenol rings.

Integration into Supramolecular Assemblies or Materials Science Research

Pyrrole and phenol derivatives are known to participate in various forms of non-covalent interactions, making them valuable building blocks in supramolecular chemistry and materials science.

The potential for hydrogen bonding from the phenolic hydroxyl group and π-π stacking interactions from the aromatic pyrrole and phenol rings suggests that 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol could exhibit interesting self-assembly behavior. Crystal engineering studies could explore how the interplay of these interactions, along with halogen bonding from the chlorine atom, dictates the packing of molecules in the solid state. To date, no crystal structure of this specific compound appears to have been reported in the Cambridge Structural Database.

While there is no direct evidence of the use of 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol in polymer chemistry, phenols and pyrroles are precursors to various polymers. The phenolic hydroxyl could be used for incorporation into polyesters or polyethers, while the pyrrole ring is a well-known monomer for conducting polymers. Further research is needed to explore these possibilities.

In the context of dye applications, the pyrrole-phenol scaffold could be chemically modified to create azo dyes. Azo dyes are a large class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond. wikipedia.org The synthesis of such dyes typically involves the diazotization of a primary aromatic amine and subsequent coupling with an electron-rich substrate, such as a phenol. nih.gov By functionalizing the 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol molecule to include an amino group, it could potentially serve as a coupling component in the synthesis of novel azo dyes with unique color properties.

Catalyst Design and Organocatalysis involving Pyrrole-Phenol Scaffolds

The field of organocatalysis has seen a surge in the use of small organic molecules to catalyze chemical reactions. rsc.orgnih.gov Pyrrole-containing compounds have been explored as scaffolds in the design of organocatalysts. researchgate.net The combination of a Brønsted acidic phenol and a Lewis basic pyrrole nitrogen in close proximity could lead to bifunctional catalytic activity.

There is currently no research detailing the use of 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol as a catalyst. However, the general pyrrole-phenol scaffold is of interest in catalysis. Future work could involve evaluating this compound and its derivatives as catalysts in reactions such as aldol (B89426) condensations, Michael additions, or polymerization reactions. The steric and electronic properties of the scaffold could be fine-tuned by altering the substituents on both the pyrrole and phenol rings to optimize catalytic activity and selectivity.

Ligand Design for Metal-Catalyzed Reactions

The structure of 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol is well-suited for acting as a bidentate ligand in transition metal catalysis. The phenolic oxygen and the pyrrolic nitrogen can coordinate to a metal center, forming a stable chelate ring. Such N,O-ligands are of significant interest in catalysis. researchgate.net The electronic and steric environment around the metal can be fine-tuned by the substituents on both the phenol and pyrrole rings.

The presence of a chloro-substituent on the phenol ring can influence the acidity of the phenolic proton and the electron-donating ability of the oxygen atom. The dimethyl groups on the pyrrole ring provide steric bulk, which can be advantageous in controlling the stereoselectivity of catalytic reactions. The exploration of its complexes with various transition metals like palladium, nickel, copper, and rhodium could lead to the development of novel catalysts for a range of organic transformations. nih.govgoogle.com

Below is a table summarizing potential metal-catalyzed reactions where 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol could be employed as a ligand.

Reaction Type Potential Metal Center Rationale for Ligand Suitability
Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)Palladium, NickelThe N,O-ligation can stabilize the active metal species and influence the reductive elimination step.
C-H Activation/FunctionalizationRhodium, RutheniumThe ligand can participate in the concerted metalation-deprotonation step, a key process in C-H activation.
Asymmetric HydrogenationIridium, RhodiumChiral variants of the ligand could induce enantioselectivity in the reduction of prochiral substrates.
Polymerization of OlefinsTitanium, ZirconiumThe steric and electronic properties of the ligand can control the polymer chain growth and microstructure.

Exploration of Organocatalytic Properties

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has grown exponentially. rsc.org Both phenol and pyrrole derivatives have been successfully employed as organocatalysts. nih.govmdpi.com The phenolic hydroxyl group in 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol can act as a hydrogen bond donor, activating electrophiles. The pyrrole nitrogen, on the other hand, can act as a Lewis base or be part of a larger chiral scaffold.

The potential for this compound to act as a bifunctional organocatalyst is particularly noteworthy. The acidic phenol and the basic pyrrole nitrogen could work in concert to activate both the nucleophile and the electrophile in a reaction, leading to high efficiency and stereoselectivity. Future research could focus on designing chiral versions of this molecule and testing their efficacy in asymmetric aldol, Michael, and Mannich reactions. researchgate.net

Unexplored Synthetic Routes and Methodological Innovations

The development of novel and efficient synthetic routes to 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol and its derivatives is a crucial area for future research. Innovations in synthetic methodology could not only provide better access to this compound but also open up new avenues for creating a library of related molecules with diverse properties.

Development of Novel Stereoselective Syntheses

The synthesis of unsymmetrically substituted N-aryl pyrroles presents a significant challenge in organic synthesis. nih.govresearchgate.netrsc.orgrsc.org Developing stereoselective methods to introduce chirality into the 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol scaffold would be a valuable contribution. This could involve the asymmetric synthesis of the pyrrole ring or the stereoselective introduction of substituents on the phenol ring.

One potential approach is the use of chiral catalysts to control the formation of the C-N bond between the phenol and pyrrole moieties. nih.gov Atroposelective synthesis, where rotation around a single bond is restricted to create stable stereoisomers, could also be a promising strategy, given the potential for hindered rotation around the C-N bond connecting the phenol and pyrrole rings. nih.gov

Flow Chemistry and Continuous Manufacturing Approaches

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including improved safety, scalability, and product consistency. drugdeliveryleader.commitsui.com The synthesis of heterocyclic compounds, including pyrrole derivatives, has been successfully adapted to flow processes. uc.ptresearchgate.netdurham.ac.uk

Developing a continuous flow synthesis for 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol would be a significant advancement. nbinno.com This could involve the use of packed-bed reactors with immobilized catalysts or reagents, allowing for a more sustainable and efficient manufacturing process. The fine chemical industry is increasingly adopting continuous manufacturing for the production of high-value compounds. mdpi.com

Advanced Theoretical Investigations

In silico methods, including machine learning and artificial intelligence (AI), are becoming indispensable tools in modern chemical research. epfl.chgithub.io These computational approaches can accelerate the discovery and development of new molecules and materials by predicting their properties and guiding experimental efforts.

Machine Learning and AI in Molecular Design and Prediction

Machine learning models can be trained on existing chemical data to predict a wide range of molecular properties, from reactivity and catalytic activity to toxicity and bioavailability. nih.govresearchgate.netnih.govrsc.org For a novel compound like 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol, machine learning could be used to:

Predict Catalytic Performance: By training a model on a dataset of known ligands and their performance in various catalytic reactions, it may be possible to predict the potential efficacy of this compound as a ligand. x-mol.com

Design Novel Derivatives: Generative AI models can design new molecules with desired properties. nih.govmlr.press Starting with the basic scaffold of 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol, these models could suggest modifications to enhance its catalytic activity or other properties.

Elucidate Reaction Mechanisms: AI can be used to explore potential reaction pathways and predict the most likely mechanisms for reactions involving this compound, which can be invaluable for optimizing reaction conditions. researchgate.net

The table below outlines potential applications of machine learning in the study of this compound.

Machine Learning Application Objective Potential Impact
Quantitative Structure-Activity Relationship (QSAR)Predict the catalytic activity of derivatives in specific reactions.Accelerate the discovery of highly active catalysts.
Generative Adversarial Networks (GANs)Design novel ligands based on the core structure with improved properties.Expand the chemical space of potential catalysts.
Density Functional Theory (DFT) Calculations with AIPredict spectroscopic properties and reaction energetics.Provide insights into the electronic structure and reactivity.

Advanced Sampling Techniques for Complex Molecular Systems

Understanding the dynamic behavior of 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol and its potential interactions with biological macromolecules, such as proteins or nucleic acids, is crucial. Molecular dynamics (MD) simulations are powerful tools for this purpose; however, conventional MD can be limited by computational timescales. semanticscholar.org Advanced sampling techniques can overcome these limitations by enhancing the exploration of the conformational space of a molecule and its complexes. semanticscholar.orgarxiv.org

For a compound like 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol, techniques such as Replica Exchange Molecular Dynamics (REMD) and Metadynamics could be particularly insightful. nih.gov REMD involves running multiple simulations of the system at different temperatures, allowing for the crossing of high energy barriers. nih.govtum.de Metadynamics, on the other hand, involves adding a history-dependent bias to the potential energy landscape, which encourages the system to explore new conformations. semanticscholar.org

These methods could be applied to study the binding of 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol to a target protein, providing detailed information about the binding process, the stability of the complex, and the key residues involved in the interaction.

Table 1: Hypothetical Comparison of MD Simulation Techniques for Studying Compound-Protein Interaction

Simulation TechniquePotential Information GainedComputational Cost
Conventional MDLocal conformational changes, stable binding poses.Moderate
REMDGlobal conformational changes, overcoming large energy barriers, accurate thermodynamics.High
MetadynamicsFree energy landscape of binding/unbinding, identification of transition states.High
Umbrella SamplingFree energy profile along a specific reaction coordinate (e.g., binding pathway).Very High

Multi-omics and Systems Biology Integration (in vitro models)

To understand the broader biological effects of 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol, a systems-level approach is necessary. frontiersin.org The integration of multiple "omics" disciplines—such as transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of the cellular response to a chemical compound. dovepress.commdpi.com

Elucidating Global Cellular Responses to the Compound

Exposing an in vitro cell culture model (e.g., a specific cell line) to 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol and subsequently performing multi-omics analysis could reveal significant changes in gene expression (transcriptomics), protein abundance (proteomics), and metabolite levels (metabolomics). frontiersin.orgnih.gov This integrated approach allows researchers to move beyond single-target interactions and understand the holistic impact of the compound on cellular pathways and networks. unifr.chnih.gov For instance, transcriptomic analysis might identify the upregulation of genes involved in a particular signaling pathway, which can then be correlated with changes in the corresponding protein levels and downstream metabolite concentrations. researchgate.netresearchgate.net

Table 2: Illustrative Multi-omics Data from an in vitro Study

Omics LayerExemplary FindingPotential Interpretation
TranscriptomicsUpregulation of genes encoding for cytochrome P450 enzymes.The cell is attempting to metabolize the compound.
ProteomicsIncreased abundance of heat shock proteins.The compound may be inducing cellular stress.
MetabolomicsAltered levels of specific amino acids and lipids.Disruption of metabolic pathways.

Pathway Analysis in Non-Human Biological Systems

To further investigate the metabolic fate and potential bioactivity of 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol, studies in non-human biological systems, such as primary cell cultures from model organisms or whole organisms like zebrafish, can be employed. Computational pathway analysis tools can then be used to interpret the multi-omics data generated from these systems. researchgate.netalliedacademies.orgacs.org These tools map the identified molecular changes onto known biological pathways, helping to generate hypotheses about the compound's mechanism of action. researchgate.netnih.govnih.gov

For example, if transcriptomic and metabolomic data from a non-human model treated with the compound show alterations in genes and metabolites associated with a specific metabolic pathway, it could suggest that this pathway is a primary target or is involved in the detoxification of the compound. researchgate.netnih.gov This information is invaluable for predicting the potential effects and metabolic pathways in other biological systems. plos.org

Table 3: Hypothetical Pathway Analysis Results

Affected PathwayOmics EvidencePotential Biological Implication
Glutathione (B108866) MetabolismChanges in GST gene expression and glutathione levels.Involvement in detoxification and oxidative stress response.
Steroid Hormone BiosynthesisAltered expression of key enzymes and steroid precursors.Potential endocrine-disrupting activity.
Glycolysis / GluconeogenesisChanges in glycolytic enzyme levels and key metabolites.Impact on cellular energy metabolism.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol and related analogs?

  • Methodological Answer : Base-assisted cyclization of hydroxy-pyrrolone intermediates with substituted amines or phenols is a validated approach. For example, and describe reactions using 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones with aryl amines under optimized conditions (e.g., ethanol reflux, column chromatography). Key parameters include temperature control (e.g., 80–100°C), solvent polarity (ethanol or ethyl acetate/PE gradients), and stoichiometric ratios (1:1.2–1.5 for amine/pyrrolone). Yield optimization may require iterative adjustments to reaction time (4–12 hours) and purification methods (e.g., recrystallization vs. chromatography) .

Q. How can spectroscopic techniques (NMR, FTIR, HRMS) be applied to confirm the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and pyrrole protons (δ 5.8–6.3 ppm). Chlorine substituents deshield adjacent aromatic protons, shifting signals upfield (e.g., δ 7.2–7.4 ppm for chlorophenyl groups) .
  • FTIR : Look for O–H stretches (~3200–3400 cm⁻¹ for phenolic OH), C–Cl stretches (~550–750 cm⁻¹), and pyrrole ring vibrations (~1450–1600 cm⁻¹) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error. For C13H13ClN2O, theoretical m/z = 248.0615; deviations may indicate impurities or isotopic patterns .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity or biological interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) optimize geometry and electronic properties. For example, used DFT to analyze charge distribution in pyrrole derivatives, correlating electron-withdrawing groups (e.g., Cl) with reduced HOMO-LUMO gaps (~3.5–4.0 eV), enhancing electrophilic reactivity. Molecular docking (e.g., AutoDock Vina) can model interactions with biological targets (e.g., enzymes), prioritizing substituents that improve binding affinity (e.g., hydrophobic aryl groups) .

Q. What strategies resolve contradictions in synthetic yields or purity across studies?

  • Methodological Answer : Contradictions often arise from:

  • Reagent Purity : Use HPLC-grade solvents and amines with >98% purity to minimize side reactions (e.g., achieved 86% yield with purified reagents).
  • Temperature Gradients : Monitor exothermic reactions (e.g., cyclization) with in-situ IR to prevent overheating (>110°C may degrade intermediates).
  • Workup Protocols : Compare recrystallization (e.g., ethanol) vs. column chromatography (silica gel, ethyl acetate/hexane) for purity vs. yield trade-offs (: 46% yield with chromatography vs. 63% with recrystallization) .

Q. How can reaction mechanisms for substituent modifications (e.g., Cl substitution) be experimentally validated?

  • Methodological Answer :

  • Kinetic Studies : Vary reaction time and track intermediate formation via LC-MS. For example, used time-resolved NMR to identify Mannich reaction intermediates.
  • Isotopic Labeling : Replace Cl with 37Cl or deuterated analogs to study electronic effects on reaction rates.
  • Theoretical Modeling : Compare DFT-calculated activation energies with experimental Arrhenius plots (e.g., ΔG‡ ~25–30 kcal/mol for Cl substitution) .

Key Considerations for Experimental Design

  • Theoretical Frameworks : Align synthesis with reaction mechanisms (e.g., nucleophilic aromatic substitution for Cl displacement) and validate via kinetic isotope effects or Hammett plots .
  • Environmental Stability : Assess hydrolytic degradation (pH 2–12 buffers, 25–60°C) using LC-MS to identify breakdown products (e.g., phenolic byproducts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.